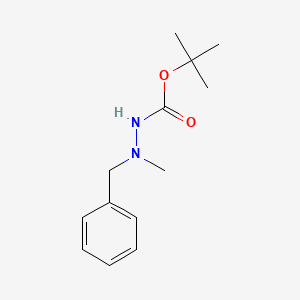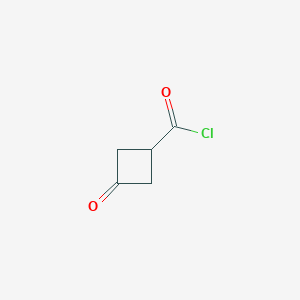
Trifluoromethoxy-acetonitrile
Descripción general
Descripción
Trifluoromethoxy-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an acetonitrile moiety
Mecanismo De Acción
Target of Action
Trifluoromethoxy-acetonitrile is a compound that has been used in the synthesis of various chemical compounds . .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions . It facilitates the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible
Biochemical Pathways
This compound is involved in the trifluoromethoxylation reaction . This reaction is part of the broader field of fluorine chemistry, which has applications in various industries, including pharmaceuticals and agrochemicals . The downstream effects of this pathway are dependent on the specific compounds being synthesized and their subsequent interactions within biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of other compounds . For example, it has been used in the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which have shown potential as neuroprotective drugs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can impact the trifluoromethoxylation reaction . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxy-acetonitrile typically involves the introduction of the trifluoromethoxy group into an acetonitrile framework. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxylating reagent reacts with an acetonitrile derivative under controlled conditions. For example, the use of bis(trifluoromethyl)peroxide (BTMP) as a trifluoromethoxylating reagent has been reported to yield this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using readily available precursors and efficient catalytic processes. The use of cesium fluoride as a primary fluorine source in combination with organic precursors has been explored to facilitate the rapid generation of trifluoromethoxy anions on demand .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethoxy-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield simpler fluorinated compounds.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as bis(trifluoromethyl)peroxide and cesium fluoride are commonly used in reactions involving this compound. Reaction conditions typically range from low temperatures (-30°C) to ambient temperatures, depending on the desired outcome .
Major Products: The major products formed from these reactions include various trifluoromethoxy-substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Trifluoromethoxy-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and the development of fluorinated biomolecules.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials with enhanced properties, such as increased stability and reactivity
Comparación Con Compuestos Similares
Trifluoromethylthio-acetonitrile: Contains a trifluoromethylthio group (-SCF3) instead of a trifluoromethoxy group.
Trifluoromethyl-acetonitrile: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
Uniqueness: Trifluoromethoxy-acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated compounds with specific biological and chemical activities .
Propiedades
IUPAC Name |
2-(trifluoromethoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO/c4-3(5,6)8-2-1-7/h2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHOPVUXUFZUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)
![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)






![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)





